molecular formula C7H11NO4 B062626 2-((Methoxycarbonyl)amino)ethyl acrylate CAS No. 161928-18-3

2-((Methoxycarbonyl)amino)ethyl acrylate

Cat. No.: B062626
CAS No.: 161928-18-3
M. Wt: 173.17 g/mol
InChI Key: GYAHZPHTBHATHC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Methoxycarbonylamino)ethyl prop-2-enoate typically involves the esterification of acrylic acid with an appropriate alcohol in the presence of a catalyst. Industrial production methods often utilize ion exchange resins or sulfuric acid as catalysts to facilitate the esterification reaction. The crude ester obtained is then purified through processes such as derecombination, extraction, and rectification .

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonylamino)ethyl prop-2-enoate involves its ability to undergo polymerization, forming long chains of polymers. These polymers exhibit unique properties such as flexibility, toughness, and resistance to environmental factors, making them suitable for various applications. The molecular targets and pathways involved in its action are primarily related to its interaction with other monomers and the formation of polymeric structures .

Comparison with Similar Compounds

2-(Methoxycarbonylamino)ethyl prop-2-enoate can be compared with other acrylates such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of acrylates in various fields.

Properties

CAS No.

161928-18-3

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

2-(methoxycarbonylamino)ethyl prop-2-enoate

InChI

InChI=1S/C7H11NO4/c1-3-6(9)12-5-4-8-7(10)11-2/h3H,1,4-5H2,2H3,(H,8,10)

InChI Key

GYAHZPHTBHATHC-UHFFFAOYSA-N

SMILES

COC(=O)NCCOC(=O)C=C

Canonical SMILES

COC(=O)NCCOC(=O)C=C

Synonyms

2-Propenoic acid, 2-[(methoxycarbonyl)amino]ethyl ester

Origin of Product

United States

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